C10H14MnO4

Description

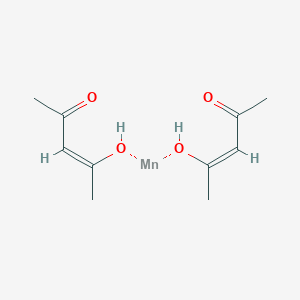

Historical Context and Significance in Coordination Chemistry

The study of metal acetylacetonate (B107027) complexes, including those of manganese, has a long history in coordination chemistry, dating back over a century. researchgate.net The acetylacetonate ligand (acac⁻), derived from the deprotonation of acetylacetone (B45752), is a classic bidentate ligand that forms a stable six-membered chelate ring with metal ions through its two oxygen atoms. wikipedia.orgresearchgate.net This chelation imparts significant stability to the resulting complexes. napas.org.ng

The investigation of manganese(II) acetylacetonate and its derivatives has been instrumental in understanding fundamental concepts in coordination chemistry, such as isomerism, electronic structure, and the magnetic properties of transition metal complexes. Early research focused on the synthesis and basic characterization of these compounds, laying the groundwork for more advanced studies. oup.comoup.com The ability of the manganese ion to exist in multiple oxidation states (from -3 to +7) has made its acetylacetonate complexes particularly interesting for studying redox chemistry and the factors that influence the stability of different oxidation states. diva-portal.orgacs.orgnih.gov

Overview of Research Trajectories for Manganese(II) Acetylacetonate Complexes

Research involving manganese(II) acetylacetonate has evolved significantly over time, branching into several key areas:

Catalysis: A primary focus of research has been the use of manganese(II) acetylacetonate and its derivatives as catalysts or catalyst precursors in a variety of organic transformations. ontosight.aisigmaaldrich.com These include oxidation reactions, polymerizations, and the synthesis of fine chemicals. napas.org.ngsigmaaldrich.com The compound's solubility in organic solvents and its ability to activate substrates have made it a versatile tool in synthetic chemistry. napas.org.ng

Materials Science: Manganese(II) acetylacetonate serves as a valuable precursor for the synthesis of various manganese-based materials. ontosight.aisigmaaldrich.com For instance, it is used in the thermal decomposition method to produce manganese oxide nanoparticles with controlled size and composition. sigmaaldrich.comsigmaaldrich.com These nanoparticles have potential applications in areas such as magnetic materials and energy storage. sigmaaldrich.com

Bioinorganic Chemistry: Researchers have explored the potential biological activities of manganese acetylacetonate complexes. ontosight.ainapas.org.ng While outside the direct scope of this article, it is worth noting that the fundamental coordination chemistry of these complexes provides a basis for understanding their interactions in biological systems.

Structural and Spectroscopic Studies: A significant body of research has been dedicated to elucidating the detailed structural and electronic properties of manganese(II) acetylacetonate and its various complexes. Techniques such as X-ray crystallography, gas-phase electron diffraction, and various forms of spectroscopy have been employed to understand the coordination environment of the manganese ion. oup.comoup.comdiva-portal.orgresearchgate.net

Fundamental Coordination Principles of Acetylacetonate Ligands in Manganese(II) Systems

The acetylacetonate ligand (acac⁻) is the anion of acetylacetone (2,4-pentanedione) and exists in two tautomeric forms. psu.edu In coordination complexes, the enolate form predominates, where the two oxygen atoms act as Lewis bases, donating a pair of electrons each to the manganese(II) ion to form a stable six-membered chelate ring. wikipedia.orgchesci.com

In the solid state, manganese(II) acetylacetonate often exists as a dihydrate, [Mn(acac)₂(H₂O)₂], where the manganese ion is six-coordinate with a distorted octahedral geometry. oup.com The two acetylacetonate ligands occupy the equatorial positions, and the two water molecules are in the axial positions. In the absence of coordinating solvents, anhydrous Mn(acac)₂ can form a trimeric structure, [Mn(acac)₂]₃, where each manganese atom is also six-coordinate, achieving this by sharing oxygen atoms with neighboring units. oup.com In the gas phase, however, Mn(acac)₂ exists as a monomer with a four-coordinate, non-planar structure. oup.comresearchgate.net

The coordination environment of the manganese(II) ion can be further modified by the addition of other ligands, leading to the formation of mixed-ligand complexes. For example, the reaction with N,N,N',N'-tetramethylethylenediamine (TMEDA) yields [Mn(acac)₂(TMEDA)], where the manganese center is octahedrally coordinated by the two acac ligands and the bidentate TMEDA ligand. iucr.org These studies highlight the versatility of the Mn(acac)₂ framework in accommodating various ligands and adopting different coordination geometries.

The electronic structure of manganese(II) acetylacetonate is characterized by a high-spin d⁵ configuration. This electronic configuration is a key factor influencing the magnetic properties and reactivity of the complex. iucr.org

Detailed Research Findings

Crystal and Molecular Structure

The crystal structure of manganese(II) acetylacetonate has been determined in its dihydrate and anhydrous forms.

Bis(acetylacetonato)manganese(II) dihydrate, Mn(C₅H₇O₂)₂·2H₂O: This compound crystallizes in the monoclinic space group P2₁/c. The manganese atom is at a center of symmetry and is octahedrally coordinated. The two acetylacetonate ligands are chelated to the manganese atom, and the two water molecules occupy the remaining coordination sites. The Mn-O bond lengths to the acetylacetonate ligands are approximately 2.129 Å and 2.150 Å, while the Mn-O bond distance to the water molecule is 2.267 Å. The chelate ring is not planar, with the manganese atom lying out of the plane of the ring. oup.com

Trimeric bis(acetylacetonato)manganese(II), [Mn(acac)₂]₃: The anhydrous form can exist as a centrosymmetric trimer. In this structure, each manganese atom is coordinated by six oxygen atoms from the acetylacetonate ligands. The terminal manganese atoms are in a distorted trigonal prismatic environment, while the central manganese atom is in a trigonal antiprismatic geometry. The Mn-Mn distance in the trimer is 3.108(2) Å. oup.com

Interactive Data Table: Selected Bond Lengths in Manganese(II) Acetylacetonate Complexes

| Compound | Mn-O (acac) (Å) | Mn-O (H₂O) (Å) | Mn-N (TMEDA) (Å) | Reference |

| Mn(acac)₂(H₂O)₂ | 2.129, 2.150 | 2.267 | - | oup.com |

| [Mn(acac)₂(TMEDA)] | 2.127(1) - 2.150(1) | - | 2.356(2) - 2.364(2) | iucr.org |

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and bonding of manganese(II) acetylacetonate complexes.

Infrared (IR) Spectroscopy: The IR spectrum of Mn(acac)₂ shows characteristic bands for the coordinated acetylacetonate ligand. The bands assigned to Mn-O vibrations appear in the region of 417-689 cm⁻¹. nih.gov In mixed-ligand complexes, such as those with ethylenediamine (B42938), a characteristic absorption band for the complex can be observed. psu.edu

UV-Visible Spectroscopy: The UV-visible spectrum of a mixed-ligand manganese(II) acetylacetonate complex with ethylenediamine showed an absorption maximum around 480 nm. psu.edu In general, the electronic spectra of manganese(III) acetylacetonate complexes exhibit bands assigned to π→π* and π*→d transitions. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and oxidation state of the manganese center. Studies on gas-phase cationic manganese acetylacetonate complexes, Mn(acac)₁₋₃⁺, have shown that the L-edge excitation energy shifts with the oxidation state of manganese, with a reported shift of 1.9 eV per oxidation state. diva-portal.orgacs.orgnih.gov These studies also provide information on the metal-ligand hybridization. acs.orgnih.gov

Properties

IUPAC Name |

manganese(2+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZQURFYFJBOCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14024-58-9 | |

| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Techniques

Direct Synthesis Routes for Manganese(II) Acetylacetonate (B107027)

The most common and straightforward method for the preparation of Manganese(II) acetylacetonate involves the reaction of a manganese(II) salt with acetylacetone (B45752) (Hacac). This reaction is typically carried out in a suitable solvent, and the equilibrium is driven towards the formation of the complex by the addition of a base. The base assists in the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then coordinates with the Mn(II) ion.

A general representation of this reaction is:

Mn²⁺ + 2 Hacac + 2 B ⇌ Mn(acac)₂ + 2 BH⁺ (where B is a base)

In many preparations, the dihydrate form, Mn(acac)₂(H₂O)₂, is initially isolated as a yellow solid. The anhydrous form, a tan solid, can be obtained by vacuum drying the dihydrate wikipedia.org. The dihydrate exhibits an octahedral geometry with the two water molecules occupying axial positions.

| Reactants | Base | Solvent | Product | Reference |

| Manganese(II) salt (e.g., MnCl₂) | Ammonia, Sodium Acetate (B1210297) | Water, Ethanol | Mn(acac)₂(H₂O)₂ | wikipedia.org |

| Mn(acac)₂(H₂O)₂ | - | - (Vacuum drying) | Mn(acac)₂ | wikipedia.org |

Solvothermal and Hydrothermal Synthesis Approaches for Derivatives

While direct synthesis is effective for the parent compound, solvothermal and hydrothermal methods are increasingly employed for the synthesis of Manganese(II) acetylacetonate derivatives, particularly nanostructured materials. These techniques involve carrying out the synthesis in a closed vessel (autoclave) under controlled temperature and pressure, using water (hydrothermal) or a non-aqueous solvent (solvothermal).

Nanoparticle Synthesis via Thermal Decomposition Methods

A prominent application of Manganese(II) acetylacetonate is its use as a precursor for the synthesis of manganese oxide (MnO) nanoparticles. The thermal decomposition of Mn(acac)₂ in a high-boiling point organic solvent is a widely utilized, versatile one-pot synthesis method. jove.comnih.govjove.com This technique allows for excellent control over the size, shape, and composition of the resulting nanoparticles. jove.comyoutube.com

The synthesis typically involves dissolving Manganese(II) acetylacetonate in an organic solvent like dibenzyl ether, in the presence of a reducing and stabilizing agent such as oleylamine (B85491). jove.comnih.govjove.com The reaction mixture is heated to high temperatures (typically 180–360 °C) under an inert atmosphere to induce the decomposition of the precursor and the subsequent nucleation and growth of the nanoparticles. jove.com

| Precursor | Solvent | Stabilizer/Reducing Agent | Temperature | Product | Reference |

| Mn(acac)₂ | Dibenzyl ether | Oleylamine | 280 °C | MnO nanoparticles | jove.comjove.com |

| Mn(acac)₂ | - | Oleylamine, Oleic acid | 150-300 °C | MnO or Mn₃O₄ nanoparticles | jove.com |

Influence of Reaction Conditions on Product Morphology and Composition

The morphology and composition of the manganese oxide nanoparticles synthesized via thermal decomposition are highly sensitive to the reaction conditions. Key parameters that can be tuned to control the final product include the reaction temperature, the heating rate, the aging time, and the nature and ratio of the surfactants used.

Temperature and Atmosphere: The final oxidation state of the manganese in the nanoparticles is significantly influenced by the peak reaction temperature and the atmosphere. For instance, thermal decomposition of Mn(acac)₂ under an argon atmosphere at lower temperatures (150-200 °C) can lead to the formation of Mn₃O₄ nanoparticles. In contrast, higher temperatures (250-300 °C) under a nitrogen atmosphere favor the formation of MnO nanoparticles. jove.com

Heating Rate and Aging Time: The size of the nanoparticles can be controlled by adjusting the heating rate. A faster heating rate generally leads to the formation of smaller nanoparticles. For example, increasing the heating rate from 1.5 °C/min to 90 °C/min has been shown to decrease the nanoparticle size from 18.9 nm to 6.5 nm. jove.com The aging time at the peak temperature also plays a crucial role; shorter aging times can result in a mixture of MnO and Mn₃O₄, while longer aging times tend to produce pure MnO. nih.govplos.org

Influence of Reaction Parameters on Nanoparticle Characteristics

| Parameter | Effect on Nanoparticle Properties | Reference |

| Temperature | Higher temperatures favor MnO formation over Mn₃O₄. | jove.com |

| Heating Rate | Faster rates lead to smaller nanoparticle diameters. | jove.comnih.gov |

| Aging Time | Longer times promote the formation of pure MnO phase. | nih.govplos.org |

| Stabilizer Ratio | The ratio of oleylamine to oleic acid can affect the shape of the nanoparticles. | jove.com |

Ligand Exchange and Adduct Formation Strategies

The coordination sphere of Manganese(II) acetylacetonate can be readily modified through ligand exchange reactions or the formation of adducts with other ligands. These strategies are pivotal for synthesizing mixed-ligand complexes with tailored chemical and physical properties.

Synthesis of Mixed-Ligand Manganese(II) Acetylacetonate Complexes

Mixed-ligand complexes of Manganese(II) acetylacetonate can be prepared by reacting Mn(acac)₂ with a secondary ligand. These reactions can lead to the substitution of one or more acetylacetonate ligands or the expansion of the coordination sphere. For example, the reaction of Mn(acac)₂ with picolinic acid and other β-diketoenolates in an aqueous-ethanol medium has been shown to yield new mixed-ligand complexes. researchgate.net

Incorporation of Ancillary Ligands (e.g., Ethylenediamine (B42938), TMEDA, Bipyridine)

The coordination of ancillary ligands to the Mn(acac)₂ core is a common strategy to create stable, monomeric complexes with well-defined geometries. These ancillary ligands are typically bidentate nitrogen donors that occupy two coordination sites on the manganese center.

Ethylenediamine (en): The synthesis of mixed-ligand complexes of Mn(II) with acetylacetonate and ethylenediamine has been reported, resulting in a pale yellow solid. semanticscholar.orgiiste.org The formation of Mn(II) complexes with ethylenediamine in solution has been studied, indicating the formation of both [Mn(en)]²⁺ and [Mn(en)₂]²⁺ species. mdpi.com

TMEDA (N,N,N',N'-tetramethylethylenediamine): The reaction of the dihydrate [Mn(acac)₂(H₂O)₂] with TMEDA in toluene (B28343) yields the adduct [Mn(acac)₂(TMEDA)]. nih.govnih.gov In this complex, the manganese atom is in a nearly octahedral environment, coordinated to the four oxygen atoms of the two acetylacetonate ligands and the two nitrogen atoms of the chelating TMEDA ligand. nih.govnih.gov

Bipyridine (bpy): Bipyridine is another common ancillary ligand used to form adducts with Manganese(II) acetylacetonate. The complex [Mn(acac)₂(bpy)] is a known compound where the bipyridine ligand coordinates to the manganese center. shef.ac.uk

Examples of Adduct Formation with Ancillary Ligands

| Ancillary Ligand | Synthetic Approach | Resulting Complex | Reference |

| Ethylenediamine (en) | Reaction of Mn(II) salt, acetylacetone, and ethylenediamine | Acetylacetonato, ethylenediamine manganese(II) complex | semanticscholar.orgiiste.org |

| TMEDA | Reaction of [Mn(acac)₂(H₂O)₂] with TMEDA in toluene | [Mn(acac)₂(TMEDA)] | nih.govnih.gov |

| 2,2'-Bipyridine (bpy) | Reaction of Mn(acac)₂ with 2,2'-bipyridine | [Mn(acac)₂(bpy)] | shef.ac.uk |

Green Chemistry Approaches in Manganese(II) Acetylacetonate Synthesis

The increasing emphasis on sustainable chemical practices has driven the development of environmentally benign synthetic routes for coordination compounds, including Manganese(II) acetylacetonate. Green chemistry principles focus on minimizing waste, eliminating the use of hazardous solvents and reagents, and improving energy efficiency. In the context of Mn(acac)₂, this involves moving away from traditional methods that often rely on organic solvents and embracing aqueous systems, safer reagents, and innovative energy sources.

Research into greener synthetic pathways for manganese acetylacetonates (B15086760) has primarily focused on aqueous-based methods. These approaches not only replace hazardous volatile organic compounds (VOCs) with water but also simplify product isolation, as many metal acetylacetonate complexes have limited solubility in aqueous media.

One of the most direct green approaches is the synthesis of the hydrated form, Manganese(II) acetylacetonate dihydrate ([Mn(acac)₂(H₂O)₂]), in an aqueous solution. This method typically involves the reaction of a water-soluble manganese(II) salt, such as manganese(II) chloride, with acetylacetone in water. A mild base is often used to facilitate the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex. The use of water as the solvent is a cornerstone of green chemistry, offering significant safety and environmental advantages over organic solvents.

Furthermore, innovations in reagent choice contribute to the green profile of the synthesis. A patented method highlights a process conducted entirely in an aqueous medium, which involves the initial formation of a manganese(II) carbonate paste from manganese(II) chloride and sodium bicarbonate. This intermediate is then reacted with ammonium (B1175870) acetylacetonate to yield manganese(II) acetylacetonate, also as a paste. google.com This process serves as a greener precursor step, which can then be used to produce manganese(III) acetylacetonate using hydrogen peroxide, an environmentally safe oxidizing agent. google.com The entire initial sequence avoids organic solvents and harsh conditions, aligning with green chemistry goals.

The following tables provide a comparative overview of traditional versus green synthetic approaches and detail specific findings from research into greener methodologies.

Table 1: Comparison of General Synthetic Approaches for Manganese(II) Acetylacetonate This interactive table compares the key aspects of traditional synthesis methods with those aligned with green chemistry principles.

| Feature | Traditional Synthesis | Green Chemistry Approach (Aqueous) |

| Solvent | Organic solvents (e.g., methanol, ethanol) | Water |

| Reagents | Manganese(II) salts, acetylacetone, organic bases | Water-soluble Manganese(II) salts (e.g., MnCl₂), acetylacetone, mild inorganic bases (e.g., sodium bicarbonate, ammonia) |

| Byproducts | Organic waste streams, salts | Primarily aqueous salt solutions |

| Safety Profile | Flammable and toxic solvent hazards | Significantly reduced hazard profile |

| Product Form | Anhydrous or solvated complex | Typically isolated as the dihydrate, [Mn(acac)₂(H₂O)₂] |

Table 2: Research Findings on Aqueous Synthesis of Manganese(II) Acetylacetonate Intermediate This table summarizes the conditions and outcomes of a green synthetic method for producing a Manganese(II) acetylacetonate intermediate in an aqueous medium, as described in patent literature. google.com

| Parameter | Details |

| Manganese(II) Source | Manganese(II) chloride tetrahydrate |

| Reagents | Sodium bicarbonate, Ammonium acetylacetonate |

| Solvent | Water |

| Process Steps | 1. Reaction of MnCl₂·4H₂O with sodium bicarbonate to form a manganese(II) carbonate paste. 2. Addition of freshly prepared ammonium acetylacetonate to the paste. |

| Intermediate Product | Manganese(II) acetylacetonate (in paste form) |

| Key Green Features | - Complete avoidance of organic solvents. - Process conducted at room temperature. - Use of readily available and less hazardous reagents. |

While techniques such as microwave-assisted and mechanochemical synthesis represent advanced green chemistry approaches, detailed research applying these methods specifically to Manganese(II) acetylacetonate is not yet widely published. nih.gov However, the established aqueous methods provide a robust and environmentally responsible foundation for the synthesis of this important compound.

Structural Elucidation and Coordination Chemistry

Crystallographic Investigations of Manganese(II) Acetylacetonate (B107027) Complexes

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional structures of manganese(II) acetylacetonate complexes. A foundational example is bis(acetylacetonato)diaquamanganese(II), [Mn(acac)₂ (H₂O)₂]. Its crystal structure reveals a six-coordinate manganese center with a distorted octahedral geometry. oup.com The two acetylacetonate ligands act as bidentate chelators, occupying the equatorial plane, while the two water molecules are coordinated in the axial positions. The compound crystallizes in the monoclinic space group P2₁/c. oup.com The Mn-O distances to the acetylacetonate ligands are approximately 2.129 Å and 2.150 Å, while the Mn-O bond to the water ligand is longer at 2.267 Å. oup.com

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Mn-O Bond Lengths (Å) |

|---|---|---|---|---|---|

| Bis(acetylacetonato)diaquamanganese(II) | [Mn(C₅H₇O₂)₂(H₂O)₂] | Monoclinic | P2₁/c | a = 11.17 Å, b = 5.42 Å, c = 11.32 Å, β = 106.2° | 2.129 (acac), 2.150 (acac), 2.267 (H₂O) |

| Bis(acetylacetonato)(2,2'-bipyridine)manganese(II) | [Mn(C₅H₇O₂)₂(C₁₀H₈N₂)] | Hexagonal | P6₁ | a = 8.0482 Å, c = 51.602 Å | 2.148 - 2.158 (acac) |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in manganese acetylacetonate derivatives. The nitrate (B79036) salt of the [Mn(acac)₂(H₂O)₂]⁺ cation is a prominent example, with studies revealing the formation of four distinct polymorphs when crystallized from solutions with excess nitrate. oup.comwikipedia.org

The emergence of these polymorphs is heavily influenced by hydrogen bonding. All four forms contain two crystallographically different types of complex cations: one where the two acetylacetonate ligands are essentially coplanar, and another where they adopt a chair conformation. oup.comwikipedia.orgacs.org The intricate network of hydrogen bonds between the coordinated water molecules, nitrate counter-ions, and in some cases, lattice water molecules, directs the assembly into different crystalline lattices. oup.comwikipedia.org For example, the interaction between trans-water molecules and the nitrate ion can produce one-dimensional chains of 12-membered rings, which are then organized into two-dimensional networks. wikipedia.org Lattice-energy calculations have been employed to compare the relative stabilities of these different polymorphic forms. oup.comwikipedia.org Two of the polymorphs have been identified as crystallizing in the P2₁/c (monoclinic) and Pbca (orthorhombic) space groups, respectively. acs.org

Coordination Geometries and Isomerism in Manganese(II) Acetylacetonate Derivatives

The most common coordination geometry for manganese(II) complexes is octahedral (Oₕ). In [Mn(acac)₂(H₂O)₂], the geometry is best described as a distorted octahedron, with the manganese atom coordinated to four oxygen atoms from the two acac⁻ ligands and two oxygen atoms from water molecules. oup.comontosight.ai The anhydrous form, Mn(acac)₂, exists as a trimer in the solid state, where each manganese atom is also six-coordinate with a near-octahedral geometry.

A much rarer coordination geometry is the trigonal prism. The mixed-ligand complex bis(acetylacetonato)(2,2′-bipyridine)manganese(II), [Mn(acac)₂(bpy)], is a rare example of a Mn(II) complex with simple didentate ligands that adopts a trigonal-prismatic geometry in the solid state. The coordination sphere consists of four oxygen atoms from the two acac⁻ ligands and two nitrogen atoms from the bipyridine ligand. The two triangular faces of the prism are each formed by one nitrogen atom and one oxygen atom from each of the two acetylacetonate ligands. This unusual geometry is stabilized by crystal packing forces, as DFT calculations suggest that the energy difference between the trigonal-prismatic and the corresponding distorted octahedral form is very small.

| Parameter | Description | Value (Å or °) |

|---|---|---|

| Triangular Face Sides | Lengths of the sides of the O1-O3-N1 triangular face | 2.901 - 3.030 |

| Triangular Face Sides | Lengths of the sides of the O2-O4-N2 triangular face | 2.846 - 3.007 |

| Mn-O Distances | Bond lengths between Manganese and Oxygen atoms | 2.148 - 2.158 |

| Mn-N Distances | Bond lengths between Manganese and Nitrogen atoms | 2.283 - 2.288 |

| Inter-triangle Angle | Angle between the two triangular faces | 4.04° |

Square planar and tetragonal pyramidal (or square pyramidal) geometries are less common for high-spin d⁵ ions like Mn(II). There are no prominent, crystallographically confirmed examples of a simple manganese(II) acetylacetonate complex adopting a stable square planar geometry. However, theoretical studies on the gas-phase cation [Mn(acac)₂]⁺ suggest that a square planar structure is energetically plausible. nih.gov Density Functional Theory (DFT) and CASPT2 calculations indicate that a square planar and a slightly distorted square planar structure are nearly degenerate, with a very small energy separation of just 0.2 kcal/mol. nih.gov

Similarly, the five-coordinate tetragonal pyramidal geometry is not a characteristic feature of characterized Mn(II) acetylacetonate complexes. While this geometry is known for other metal acetylacetonates (B15086760), such as the square pyramidal vanadyl acetylacetonate, V(O)(acac)₂, and has been observed in five-coordinate Mn(III) acetylacetonate derivatives like azidobis(acetylacetonato)manganese(III), its existence in stable Mn(II) analogues has not been structurally established. wikipedia.orgacs.org

Supramolecular Assembly and Extended Structures

Individual manganese(II) acetylacetonate complex units can interact through various non-covalent forces to form ordered, extended structures. Hydrogen bonding is a key driver of supramolecular assembly in hydrated derivatives. As seen in the polymorphs of [Mn(acac)₂(H₂O)₂]NO₃, extensive hydrogen-bonding networks involving the coordinated water molecules, anions, and lattice water molecules link the discrete monomeric units into one- and two-dimensional architectures. oup.comwikipedia.org

In other cases, bridging ligands create extended covalent networks. In the complex MnBr₂(C₅H₈O₂)₂, the manganese(II) centers are linked by bridging bromide ions to form infinite one-dimensional polymeric chains of -(MnBr₂)-. The acetylacetone (B45752) molecules coordinate to the manganese atoms along this chain. Another example of association is seen in the solid-state structure of anhydrous Mn(acac)₂, which is a trimer, [Mn(acac)₂]₃. In this arrangement, some of the oxygen atoms from the acetylacetonate ligands of one manganese center bridge to an adjacent manganese atom, leading to a discrete, polynuclear assembly where each manganese ion achieves six-coordination.

Metal-Ligand Bonding Characteristics and Chelate Ring Formation

The coordination of the manganese(II) ion with acetylacetonate (acac) ligands involves the formation of a stable six-membered chelate ring. quora.comontosight.airesearchgate.net Each bidentate acetylacetonate ligand binds to the central manganese atom through its two oxygen atoms. quora.comontosight.aiamericanelements.com This chelation imparts significant stability to the complex. ontosight.airesearchgate.net

In the solid state, manganese(II) acetylacetonate typically exists as a dihydrate, Mn(acac)₂(H₂O)₂, or in an anhydrous trimeric form, Mn₃(acac)₆. oup.comoup.com In the dihydrate, the manganese atom is in a distorted octahedral environment, coordinated to the four oxygen atoms of the two acetylacetonate ligands and two oxygen atoms from water molecules. oup.comontosight.ai The anhydrous form consists of a centrosymmetric trimer with a Mn-Mn distance of 3.108(2) Å. In this trimeric structure, each manganese atom is coordinated by six oxygen atoms from the acetylacetonate ligands. The terminal manganese atoms are in a distorted trigonal prism geometry, while the central manganese atom exhibits a trigonal antiprism coordination. oup.com

In the gaseous phase, experimental data from gas-phase electron diffraction reveals that manganese(II) acetylacetonate exists as a monomer with D₂d symmetry. acs.orgresearchgate.net This corresponds to an elongated MnO₄ tetrahedron. acs.orgresearchgate.net

The metal-ligand bonding in the chelate ring exhibits characteristics of delocalized pi-bonding, contributing to its aromatic character. wikipedia.org This delocalization enhances the stability of the complex. The Mn-O bond lengths in these structures are crucial indicators of the bonding characteristics. In the dihydrate form, the Mn-O bond distances to the acetylacetonate oxygens are approximately 2.129 Å and 2.150 Å, while the Mn-O bond to the water molecule is longer at 2.267 Å. oup.com In a mixed-ligand complex, [Mn(acac)₂(TMEDA)], the Mn-O bond lengths range from 2.127(1) to 2.150(1) Å. iucr.org In the gas-phase monomer, the Mn-O distance is found to be 2.035(5) Å. acs.orgresearchgate.net

The formation of the chelate ring also results in specific bond angles. The O-Mn-O bond angle within the chelate ring is a key parameter. In the gas-phase monomeric structure, this angle is 89.4(6)°. acs.org The chelate ring itself is not perfectly planar; for instance, in the dihydrate, the ring is reported to be folded by 21° about the O(1)–O(2) axis. oup.com

Table 1. Selected Bond Lengths in Manganese(II) Acetylacetonate Complexes

| Compound | Mn-O (acac) Bond Lengths (Å) | Mn-O (other) Bond Lengths (Å) | Citation |

|---|---|---|---|

| Mn(acac)₂(H₂O)₂ | 2.129, 2.150 | 2.267 (H₂O) | oup.com |

| [Mn(acac)₂(TMEDA)] | 2.127(1), 2.150(1) | - | iucr.org |

| Gaseous Mn(acac)₂ | 2.035(5) | - | acs.orgresearchgate.net |

| Trimeric Mn₃(acac)₆ | - | - | oup.com |

Table 2. Selected Bond Angles in Manganese(II) Acetylacetonate Complexes

| Compound | O-Mn-O Angle (within chelate ring) (°) | Other Notable Angles | Citation |

|---|---|---|---|

| Gaseous Mn(acac)₂ | 89.4(6) | - | acs.org |

| Mn(acac)₂(H₂O)₂ | - | Chelate ring folded by 21° about the O(1)–O(2) axis | oup.com |

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Ligand Coordination and Metal-Oxygen Bonds

Vibrational spectroscopy is a powerful tool for probing the coordination of the acetylacetonate (B107027) ligand to the manganese center and for identifying the characteristic vibrations of the metal-oxygen bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of Manganese(II) acetylacetonate reveals characteristic vibrational modes of the acetylacetonate (acac) ligand and the Mn-O bonds. The coordination of the acac ligand to the manganese ion results in shifts of the vibrational frequencies of the C=O and C=C bonds compared to the free ligand. The strong bands observed in the 1635-1516 cm⁻¹ range are typically assigned to the stretching vibrations of ν(C=O) and ν(C=C) within the chelate ring. chesci.com

A crucial aspect of the FTIR spectrum of metal acetylacetonates (B15086760) is the identification of the metal-oxygen stretching vibrations, which provides direct evidence of coordination. For Manganese(II) acetylacetonate, the bands corresponding to the Mn-O stretching vibrations are typically observed in the lower frequency region of the spectrum. Studies on various manganese acetylacetonate complexes have assigned bands in the region of 667-616 cm⁻¹ to ν(Mn-O). nih.gov Another study identified a band at 335 cm⁻¹ for the ν(Mn-O) vibration in a related Mn(acac)₂ complex. oup.com The variation in the position of the Mn-O stretching frequency can be influenced by the coordination environment and the physical state of the complex.

Table 1: Characteristic FTIR Vibrational Frequencies for Manganese(II) Acetylacetonate and Related Complexes.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| ν(C=O) | 1635-1655 | chesci.com |

| ν(C=C) | 1516-1605 | chesci.com |

| ν(Mn-O) | 616-667 | nih.gov |

| ν(Mn-O) | 335 | oup.com |

Electronic Absorption Spectroscopy for Ligand Field Transitions and Electronic States

Electronic absorption spectroscopy provides information about the electronic transitions within the d-orbitals of the manganese ion and charge transfer interactions between the metal and the ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of Manganese(II) acetylacetonate is characterized by intense absorptions in the ultraviolet region, which are attributed to charge-transfer transitions. As a high-spin d⁵ complex, the d-d electronic transitions for Mn(II) are spin-forbidden, resulting in very weak and often unobservable absorption bands in the visible region. umb.eduuomustansiriyah.edu.iq The faint pink color of many Mn(II) complexes is a consequence of these extremely low-intensity, spin-forbidden transitions. umb.eduumb.edu

The spectrum of Mn(II) acetylacetonate does not show any significant d-d transition bands. rsc.org Instead, the spectrum is dominated by ligand-to-metal charge transfer (LMCT) bands. These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. These charge transfer bands are selection rule-allowed and therefore have high molar absorptivities (ε > 1000 L mol⁻¹ cm⁻¹). libretexts.org For Mn(II) acetylacetonate, these intense bands are typically observed in the UV region of the spectrum. One study noted that the UV-vis spectrum of a reaction mixture containing Mn(acac)₂ showed two major peaks at 291 and 365 nm, which were attributed to the complex formation. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as Mn(II) ions, and provides detailed information about their electronic spin state and local environment.

Manganese(II) has a high-spin d⁵ electronic configuration, resulting in a total electron spin of S = 5/2. The EPR spectrum of a high-spin Mn(II) complex is typically characterized by a g-value very close to the free-electron value of ~2.0023. nih.gov A key feature of the EPR spectrum of manganese complexes is the hyperfine splitting that arises from the interaction of the electron spin with the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). This interaction splits the main EPR signal into a characteristic six-line pattern for the central mₛ = -1/2 ↔ +1/2 transition. nih.gov

The X-band EPR spectrum of a polycrystalline sample of a Mn(II) complex often exhibits a broad signal centered at g ≈ 2.04, sometimes without a well-resolved hyperfine structure due to dipolar interactions between manganese ions and distortions in their symmetry. researchgate.net However, in solution or in a magnetically dilute solid matrix, the six-line hyperfine pattern is typically well-resolved. The isotropic g-value and the ⁵⁵Mn hyperfine coupling are expected due to the spherically symmetrical unpaired electron spin density of the high-spin d⁵ ground state of the Mn(II) ion. nih.gov

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and oxidation state of the absorbing atom. For manganese compounds, Mn L-edge (2p → 3d transitions) XAS is particularly sensitive to the 3d orbital occupancy and thus the oxidation state of manganese.

The Mn L-edge XAS spectrum provides a distinct fingerprint for the valence state of manganese. Theoretical modeling and experimental studies of the L₂,₃-edge absorption spectra of Mn(acac)₂ have been performed to understand its electronic structure. rsc.orgsemanticscholar.orgresearchgate.net The lower excitation energy side of the L₃ and L₂ intensity distributions primarily includes states with the ground state spin multiplicity of S = 5/2 for Mn(II). rsc.orgsemanticscholar.org The characteristic shape and energy position of the Mn L-edge spectrum of Mn(acac)₂ are consistent with a +2 oxidation state for the manganese center. The spectra are sensitive to factors that alter the 3d orbital splitting and occupation, such as the ligand field and spin configuration. arxiv.org

Mass Spectrometry (MS) in Complex Characterization

Mass spectrometry (MS) is used to determine the molecular weight of Manganese(II) acetylacetonate and to study its fragmentation pathways upon ionization. The technique provides valuable information for confirming the composition and structure of the complex.

In electron ionization mass spectrometry (EI-MS), Manganese(II) acetylacetonate undergoes ionization to form a molecular ion, [Mn(acac)₂]⁺˙, which can then fragment into smaller charged species. The mass spectrum of bis(acetylacetonato)manganese has been documented, providing insights into its gas-phase behavior. The molecular ion is observed, confirming the monomeric nature of the complex in the gas phase. The fragmentation pattern typically involves the loss of ligands or parts of ligands.

Data from the NIST WebBook for bis(acetylacetonato)manganese indicates an ionization energy of 8.34 ± 0.05 eV. The appearance potentials for key fragment ions have also been determined, providing information about the energy required to form these fragments. For example, the appearance energy for the [C₅H₇O₂Mn]⁺ ion is 13.7 ± 0.1 eV. nist.gov The fragmentation of metal acetylacetonates often proceeds through the loss of intact acetylacetonate radicals or other small neutral molecules from the molecular ion.

Table 2: Mass Spectrometry Data for Manganese(II) Acetylacetonate.

| Ion / Parameter | Value (eV) | Fragmentation Process | Reference |

|---|---|---|---|

| Ionization Energy (IE) | 8.34 ± 0.05 | [Mn(acac)₂] → [Mn(acac)₂]⁺˙ + e⁻ | nist.gov |

| Appearance Energy (AE) of [C₅H₇O₂Mn]⁺ | 13.7 ± 0.1 | [Mn(acac)₂] + e⁻ → [C₅H₇O₂Mn]⁺ + C₅H₇O₂˙ + 2e⁻ | nist.gov |

| Appearance Energy (AE) of [C₉H₁₁O₄Mn]⁺ | 11.7 ± 0.1 | [Mn(acac)₂] + e⁻ → [C₉H₁₁O₄Mn]⁺ + CH₃˙ + 2e⁻ | nist.gov |

Advanced Imaging and Diffraction Techniques for Nanomaterials

Advanced microscopy and diffraction techniques are indispensable for the nanoscale characterization of materials synthesized from manganese(II) acetylacetonate. These methods provide critical information on morphology, crystal structure, and elemental makeup, which are determinant factors for the material's application and performance.

Transmission Electron Microscopy (TEM) is a fundamental tool for visualizing the morphology and size of nanoparticles derived from manganese(II) acetylacetonate. Through TEM, researchers can directly observe the shape, size distribution, and aggregation state of the synthesized materials. nih.gov For instance, the thermal decomposition of manganese(II) acetylacetonate can yield nanoparticles of varying shapes, including spherical particles, nanorods, and well-defined octahedral crystallites, depending on the synthesis conditions such as temperature and surfactants used. d-nb.infobeilstein-journals.org

High-Resolution TEM (HRTEM) offers an even more detailed view, allowing for the visualization of the crystal lattice fringes of the nanoparticles. This capability is crucial for confirming the crystalline nature of the material and identifying any crystalline defects. The interplanar spacing measured from HRTEM images can be used to identify the specific crystal planes, thus aiding in phase identification. researchgate.net

Interactive Table: TEM/HRTEM Findings for Manganese Oxide Nanoparticles

| Manganese Oxide Phase | Precursor | Synthesis Method | Observed Morphology | Average Size | Source |

|---|---|---|---|---|---|

| MnO | Manganese(II) acetylacetonate | Thermal Decomposition | Spherical | 71 ± 29 nm | acs.org |

| Mn3O4 | Manganese(II) acetylacetonate | Thermal Decomposition | Spherical | 77 ± 60 nm | acs.org |

| Mn3O4 | Manganese(II) acetate (B1210297) | Soft Template Self-Assembly | Octahedral | 152 - 390 nm | d-nb.info |

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystal structure and phase composition of the nanomaterials. When manganese(II) acetylacetonate is thermally decomposed, it can form different manganese oxide phases, such as MnO (manganosite) or Mn3O4 (hausmannite). nih.govresearchgate.net XRD analysis confirms the identity of these phases by comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp peaks are indicative of a highly crystalline structure. sciepub.com Conversely, broad peaks suggest smaller crystallite sizes, a relationship described by the Scherrer equation. nih.gov For example, XRD patterns of Mn3O4 nanorods synthesized at room temperature can be indexed to the hausmannite structure (JCPDS card No. 24-0734). researchgate.net Similarly, MnO2 nanostructures produced by the solid-state thermal decomposition of manganese(II) acetylacetonate have been identified as having an orthorhombic phase. researchgate.net

Interactive Table: XRD Data for Manganese Oxide Phases

| Manganese Oxide Phase | JCPDS Card No. | Crystal System | Key Diffraction Peaks (2θ) | Source |

|---|---|---|---|---|

| Mn3O4 (Hausmannite) | 24-0734 | Tetragonal | 28.9°, 32.4°, 36.0°, 44.4°, 58.5°, 60.0° | researchgate.net |

| α-Mn2O3 | N/A | Cubic | 23.2°, 33.0°, 38.2°, 45.2°, 49.4°, 55.2° | beilstein-journals.org |

| Mn5O8 | N/A | Monoclinic | 25.0°, 28.5°, 31.5°, 36.2°, 44.5° | beilstein-journals.org |

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information about a specific, localized area of the sample. By directing the electron beam onto a single nanoparticle or an agglomerate, a diffraction pattern is generated. If the material is a single crystal, the pattern will consist of a regular array of spots; if it is polycrystalline, the pattern will be a set of concentric rings. researchgate.net

SAED patterns are used to confirm the crystal structure identified by XRD and to determine the orientation of individual crystals. The distances and angles between the spots or the radii of the rings in the SAED pattern correspond to the interplanar spacings of the crystal lattice, providing definitive evidence of the material's phase and crystallinity. researchgate.netresearchgate.net

Energy-Dispersive X-ray (EDX or EDS) Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with a scanning electron microscope (SEM) or TEM. When the sample is bombarded by the electron beam, atoms within the sample emit characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted. ijrpr.com

For nanomaterials synthesized from manganese(II) acetylacetonate, EDX analysis is used to confirm the presence of manganese and oxygen and to check for any impurities. researchgate.netresearchgate.net The resulting EDX spectrum shows peaks corresponding to the elements present in the sample, and their relative intensities can provide a semi-quantitative measure of the elemental composition. researchgate.netmdpi.com This is crucial for verifying the purity of the synthesized manganese oxide nanoparticles. researchgate.net

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, typically in the form of ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is a highly sensitive and quantitative technique for determining the elemental composition of materials. To analyze solid nanoparticles, they must first be digested in an acidic solution. researchgate.net

ICP analysis is particularly useful for accurately determining the concentration of manganese in the synthesized nanomaterials or in solutions where the nanoparticles are dispersed. nih.gov For example, it has been employed to measure the amount of manganese ions released from manganese oxide nanoparticles under different pH conditions, which is critical for applications in biomedical fields. acs.orgnih.gov The precision of ICP-OES allows for the exact quantification of metal content, which is often more accurate than semi-quantitative methods like EDX. nih.gov

Interactive Table: ICP-OES Analysis of Mn2+ Release from Nanoparticles

| Nanoparticle Type | pH Condition | Incubation Time (hours) | Mn2+ Release (%) | Analytical Instrument | Source |

|---|---|---|---|---|---|

| PLGA MnO (19 nm) | 5.0 | 24 | ~90% | Agilent 720 ICP-OES | nih.gov |

| PLGA Mn3O4 | 5.0 | 24 | ~45% | Agilent 720 ICP-OES | nih.gov |

| All PLGA NPs | 6.5 | 24 | ~25% | Agilent 720 ICP-OES | nih.gov |

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has proven to be a powerful tool for optimizing the geometry and exploring the electronic landscape of manganese acetylacetonate (B107027) complexes. Various functionals, including hybrid functionals like B3LYP and non-hybrid ones like BP86 and PBE, have been employed to model the structural parameters and spectroscopic properties of these compounds. researchgate.net DFT calculations have been instrumental in confirming the electronically stable conformations of related species, such as the coplanar arrangement of ligands in the [Mn(acac)₂(H₂O)₂]⁺ ion. nih.gov Furthermore, DFT has been used to explore the subtle energy differences between various coordination geometries, for instance, distinguishing between trigonal-prismatic and distorted octahedral structures in mixed-ligand Mn(II) acetylacetonate complexes. researchgate.net

In studies of gas-phase cationic manganese acetylacetonates (B15086760), DFT has been used to determine their ground-state structures. acs.orgnih.gov For the broader class of Mn(acac)₂ and Mn(acac)₃ complexes, the DFT/ROCIS (Restricted Open-shell Configuration Interaction with Singles) method has been effectively used to simulate and interpret their L₂,₃-edge X-ray absorption spectra. researchgate.netrsc.orgresearchgate.net

A key aspect of Mn(II) acetylacetonate, a d⁵ system, is its spin state. Theoretical calculations consistently show that Mn(II)(acac)₂ adopts a high-spin ground state. This corresponds to a sextet spin multiplicity (S=5/2), with five unpaired electrons. rsc.orgnih.gov This high-spin configuration is a result of the relatively weak ligand field provided by the acetylacetonate ligands, where the energy cost of pairing electrons in the d-orbitals is higher than the energy gain from crystal field stabilization.

For related cationic manganese acetylacetonate species, computational studies have also elucidated their ground state spin multiplicities. For instance, calculations on the Mn(acac)₁⁺ cation are consistent with a high-spin Mn(II) center. nih.gov As the number of ligands or the oxidation state changes, the spin multiplicity can be affected. Restricted Active Space Self-Consistent Field (RASSCF) and second-order perturbation theory (RASPT2) calculations have been crucial in determining the ground states of these related cationic species, predicting a high-spin quintet (⁵A) for Mn(acac)₂⁺ and a high-spin quartet (⁴A) for Mn(acac)₃⁺. acs.orgnih.gov

| Complex | Formal Mn Oxidation State | Number of Unpaired Electrons | Ground State Spin Multiplicity | Computational Method | Reference |

|---|---|---|---|---|---|

| Mn(acac)₂ | +2 | 5 | Sextet (S=5/2) | RAS, DFT/ROCIS | rsc.orgnih.gov |

| [Mn(acac)]⁺ | +2 | 5 | High-Spin | DFT/RAS | nih.gov |

| [Mn(acac)₂]⁺ | +3 | 4 | Quintet (⁵A) | RASPT2 | acs.orgnih.gov |

| [Mn(acac)₃]⁺ | +4 | 3 | Quartet (⁴A) | RASSCF | acs.orgnih.gov |

Time-dependent DFT (TD-DFT) calculations have provided detailed pictures of the molecular orbitals in manganese acetylacetonate complexes, particularly the ordering and character of the unoccupied orbitals. acs.orgdiva-portal.org These calculations are vital for assigning transitions observed in experimental X-ray absorption spectra at the oxygen K-edge. nih.gov

The analysis reveals the expected splitting of the manganese 3d orbitals into t₂g-like and e_g-like sets in a pseudo-octahedral environment. acs.org The energy separation between these sets of orbitals is a direct measure of the ligand field strength. For cationic manganese acetylacetonates, the average energy separation between the t₂g and e_g orbitals has been calculated to be around 1.6 eV. acs.orgnih.gov The calculations also show that subtle details of the electronic structure, such as the precise ordering of the 3d orbitals, are not governed by crystal field effects alone but are also influenced by the covalent nature of the metal-ligand bonds. acs.org Isosurface plots generated from these calculations visualize the spatial distribution of the molecular orbitals, confirming the hybridization between the metal 3d and ligand p orbitals. acs.orgnih.govdiva-portal.org

Multiconfigurational Wave Function Theories (e.g., CASPT2, RASSCF)

For systems with complex electronic structures, such as transition metal complexes with multiple open shells and near-degenerate orbitals, single-reference methods like DFT can sometimes be insufficient. Multiconfigurational wave function theories, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), as well as the Restricted Active Space (RAS) variants, provide a more robust description. molcas.orgmolcas.org

These methods have been successfully applied to model the electronic structure and L-edge X-ray absorption spectra of Mn(acac)₂ and its related complexes. acs.orgnih.gov The RASSCF/RASPT2 approach accurately reproduces experimental spectra, capturing the correlated nature of the electronic structure. acs.orgdiva-portal.org For instance, CASPT2 calculations have been used to determine the relative stabilities of different possible geometries for the Mn(acac)₂⁺ cation, finding a planar and a distorted square planar structure to be very close in energy. nih.gov These advanced computational techniques are essential for accurately describing excited states and systems where electron correlation effects are prominent. acs.orgnih.govdiva-portal.orgacs.org

Crystal Field and Charge Transfer Multiplet Simulations

Crystal Field (CF) and Charge Transfer Multiplet (CTM) simulations are semi-empirical methods that provide invaluable insights into the electronic structure probed by X-ray absorption spectroscopy (XAS). acs.orgacs.orgdiva-portal.org These models can reproduce the complex multiplet structure arising from the interaction of the core hole (created during XAS) with the valence electrons.

For Mn(II) acetylacetonate, CF simulations alone can reasonably reproduce the Mn L₂,₃-edge spectra, which is indicative of a system where the electronic structure is dominated by the atomic-like multiplets of the high-spin Mn²⁺ ion (3d⁵ configuration). acs.orgnih.gov However, for a more accurate description, especially for systems with higher oxidation states or stronger ligand fields, the inclusion of charge transfer (CT) from the ligands to the metal is necessary.

CTM simulations for the series of cationic manganese acetylacetonates show that metal-ligand hybridization is minimal for [Mn(acac)]⁺ but plays an increasingly important role for [Mn(acac)₂]⁺ and [Mn(acac)₃]⁺, consistent with the increasing oxidation state of the manganese center. acs.orgnih.gov These simulations allow for the extraction of key empirical parameters, such as the crystal field splitting parameter (10Dq) and the extent of charge transfer, which are fundamental to understanding the metal-ligand bonding. acs.orgacs.orgresearchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While less commonly applied directly to Mn(II) acetylacetonate itself in the reviewed literature, Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful approach for studying large systems where a specific region (the QM region) requires a high-level quantum mechanical description, while the rest of the system (the MM region) is treated with a classical force field.

This methodology is particularly useful for studying metalloenzymes or catalysts in solution or embedded in a protein matrix. For example, the hybrid CASPT2/MM approach has been used to study the ground and excited states of the related cobalt(II) acetylacetonate complex. researchgate.net Similarly, DFT-QM/MM models have been employed to investigate the mechanism of water binding to the oxygen-evolving complex in photosystem II, which contains a manganese-calcium cluster. nih.gov These studies demonstrate the potential of QM/MM to model the behavior of manganese acetylacetonate in complex environments, such as during a catalytic reaction in a solvent, by accurately accounting for the influence of the surrounding medium on the electronic structure of the metal center.

Theoretical Insights into Metal-Ligand Covalency and Exchange Coupling

Theoretical calculations provide a quantitative understanding of the covalency of the metal-ligand bonds and the magnetic exchange coupling in manganese acetylacetonate systems. The degree of covalency, or the extent of mixing between metal d-orbitals and ligand orbitals, is a crucial factor determining the electronic and catalytic properties of the complex.

As indicated by CTM simulations, the metal-ligand covalency in manganese acetylacetonates increases with the formal oxidation state of the manganese ion. acs.orgnih.gov Studies on related systems have shown that the formation of a covalent bond between the metal d-electrons and ligand p-electrons facilitates ligand-centered redox processes. dtic.mil

The interaction between unpaired electrons on the metal center and any unpaired electrons on the ligands gives rise to exchange coupling. The competition between the crystal field strength and the exchange energy is a dominant factor in shaping the electronic structure. acs.orgnih.gov By comparing experimental X-ray absorption spectra with theoretical calculations (e.g., TD-DFT), it is possible to extract the exchange splitting energy. For cationic manganese acetylacetonates, this exchange splitting has been estimated to be in the range of 2.0-2.4 eV. acs.orgnih.gov In multinuclear manganese complexes, this exchange interaction can lead to either ferromagnetic or antiferromagnetic coupling between the metal centers, a phenomenon that has been observed in binuclear manganese complexes containing other ligands. rsc.orgacs.org

| Complex | Parameter | Calculated Value (eV) | Computational Method | Reference |

|---|---|---|---|---|

| [Mn(acac)₃]⁺ | t₂g - e_g separation | 1.6 | TD-DFT | acs.orgnih.gov |

| [Mn(acac)₂]⁺ | Exchange Splitting | 2.4 | TD-DFT | acs.orgnih.gov |

| [Mn(acac)₃]⁺ | Exchange Splitting | 2.0 | TD-DFT | acs.orgnih.gov |

Catalytic Applications and Mechanistic Insights

Oxidative Coupling Polymerization Catalysis

Mn(acac)₂ has demonstrated catalytic activity in the oxidative coupling polymerization of phenols. This process involves the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds to create polyphenylene-type structures. The regioselectivity of this polymerization, which dictates the final polymer structure, is highly dependent on the catalyst system employed. For instance, the polymerization of p-methoxyphenol with Mn(acac)₂ alone yields a polymer predominantly composed of the oxyphenylene structure scirp.orgsemanticscholar.org. However, when Mn(acac)₂ is used in conjunction with a co-catalyst like N,N'-diethylethylenediamine, the reaction favors the formation of m-phenylene units scirp.orgsemanticscholar.orgresearchgate.net. The choice of solvent also plays a critical role, with polar solvents like THF and DMF inhibiting polymer production semanticscholar.org.

| Catalyst | Yield (%) | Regioselectivity (C-C/C-O) | Predominant Structure |

|---|---|---|---|

| Mn(acac)₂ | 69 | 24/76 | Oxyphenylene |

| Mn(acac)₂-DEEDA | - | - | m-Phenylene |

| VO(acac)₂ | No reaction | ||

| Co(acac)₂ | No reaction |

The oxidation of phenols by manganese catalysts generally proceeds through a radical mechanism. The process is initiated by the formation of a surface complex between the phenolate (B1203915) anion and the manganese oxide researchgate.net. This is followed by a one-electron transfer within this complex, which oxidizes the phenolate to a phenoxy radical researchgate.net. This radical species is the key intermediate that undergoes subsequent coupling reactions. In the context of manganese acetylacetonate (B107027) complexes, Mn(III) species are often implicated as the active oxidants. For example, Manganese(III) acetylacetonate, Mn(acac)₃, is known to be an effective one-electron oxidant for coupling phenols wikipedia.org. The oxidation process can be auto-accelerating, where the generation of intermediate manganese species like MnO₂ can be more active than the initial permanganate (B83412) under acidic conditions researchgate.net.

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

Manganese complexes, including those derived from Mn(acac)₂, can catalyze [2+2+2] cycloaddition reactions, which are powerful methods for constructing six-membered rings, such as substituted benzenes and pyridines. While many efficient systems utilize Mn(I) carbonyl complexes, it has been reported that a manganese-catalyzed cyclotrimerization using photoredox catalysis involved a high loading of a Mn(II) salt like Mn(acac)₂ in conjunction with an additional photoredox catalyst nih.gov. This highlights a potential role for Mn(acac)₂ as a precursor or component in such catalytic systems.

Photochemical methods offer a mild approach to activate manganese catalysts for cycloaddition reactions, often proceeding without the need for additional photoinitiators acs.orgnih.govresearchgate.net. The process typically begins with the irradiation of a manganese precatalyst, leading to the dissociation of ligands (like CO) and the formation of a coordinatively unsaturated, catalytically active species acs.org. This active species then coordinates with the alkyne substrates, initiating the cyclization cascade to form the aromatic product. Mechanistic studies suggest that the catalytic cycle involves a photochemically driven activation part to generate the active species, followed by a thermally driven cyclization part acs.org. During these reactions, the formation of catalytically inactive manganese clusters can be a competing pathway, which is often mitigated by the choice of ligands acs.orgnih.gov.

The ligands coordinated to the manganese center are not mere spectators; they play a crucial role in determining the catalyst's activity, selectivity, and stability researchgate.net. In manganese-catalyzed hydrogenations, for example, NNP-pincer ligands have been shown to be more electron-rich and less sterically hindered than their PNP counterparts, leading to higher reactivity acs.orgresearchgate.netfigshare.com. Similarly, in [2+2+2] cycloaddition reactions, the addition of specific phosphine (B1218219) ligands, such as 1,1-bis(diphenylphosphino)methane (dppm), to a Mn(I) carbonyl precatalyst significantly improves performance nih.govacs.org. These ligands are thought to stabilize the catalyst during the transformation, preventing its decomposition into inactive clusters acs.orgnih.govresearchgate.net. The strategic placement of functional groups on the ligand can even switch the reaction outcome entirely. For instance, incorporating tertiary amine groups into bipyridine ligands on a manganese catalyst redirects CO₂ reduction from producing CO to formic acid acs.org. This underscores the profound influence of the ligand's electronic and steric properties on the catalytic cycle.

Oxidation Reactions and Heterogeneous Catalysis

Manganese(II) acetylacetonate is a precursor for both homogeneous and heterogeneous oxidation catalysts. In homogeneous systems, complexes of Mn(II) have been used to catalyze the oxidation of various substrates. For example, a system using Mn(II) acetate (B1210297) effectively oxidizes secondary alcohols to their corresponding ketones and primary alcohols to carboxylic acids researchgate.net.

Furthermore, Mn(acac)₂ serves as a valuable precursor for synthesizing manganese oxide nanoparticles sigmaaldrich.comsigmaaldrich.com. Through thermal decomposition, Mn(acac)₂ can be converted into various manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) sigmaaldrich.comepa.gov. These manganese oxides are highly effective heterogeneous catalysts for the oxidation of pollutants, such as volatile organic compounds (VOCs) and nitrogen oxides (NO) epa.govalfachemic.com. The catalytic activity of these oxides is strongly dependent on the manganese valence state, with MnO₂ (containing Mn⁴⁺) often exhibiting the best performance due to its redox properties and the presence of active oxygen species epa.gov. The ability of these materials to store and release oxygen makes them particularly promising for environmental catalysis alfachemic.com.

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Phenol | 1,4-benzoquinone | Manganese(II) acetate | 35 |

| 2-methylphenol | 2-methyl-1,4-benzoquinone | Manganese(II) acetate | 70 |

| 3-methylphenol | 3-methyl-1,4-benzoquinone | Manganese(II) acetate | 65 |

| 2,6-dimethylphenol | 2,6-dimethyl-1,4-benzoquinone | Manganese(II) acetate | 75 |

| 1-naphtol | 1,4-naphthoquinone | Manganese(II) acetate | 45 |

Aerobic Oxidation Processes

Manganese complexes, including Manganese(II) acetylacetonate, are effective catalysts for the aerobic oxidation of various organic substrates. These reactions utilize molecular oxygen from the air as the terminal oxidant, offering a green and economical approach to chemical synthesis. While Manganese(III) acetylacetonate is frequently cited in oxidation reactions, the catalytic cycle often involves the reduction of Mn(III) to Mn(II), making the Mn(II) state a crucial part of the mechanism. allgreenchems.comnih.gov

Manganese(II) catalysts have demonstrated high efficiency in the oxidation of alcohols. nih.govrsc.org For instance, a homogeneous catalytic system using Mn(II) acetate can achieve good to quantitative conversions of secondary alcohols to their corresponding ketones. researchgate.net Similarly, primary alcohols can be oxidized to aldehydes or carboxylic acids. researchgate.net The mechanism in these manganese-catalyzed oxidations often involves the formation of a high-valent manganese-oxo species, which is the active oxidant responsible for abstracting a hydrogen atom from the alcohol. nih.govrug.nl Studies on related Mn(II) systems suggest that the formation of this highly reactive species is often the rate-limiting step. rug.nl

The catalytic activity is influenced by the ligand environment. In some systems, the addition of co-ligands like picolinic acid can significantly enhance the catalytic performance. rug.nl The acetylacetonate ligands help to stabilize the manganese center, allowing it to efficiently participate in the redox cycles required for activating oxygen and promoting the electron transfer processes. allgreenchems.com

Table 1: Examples of Mn(II)-Catalyzed Aerobic Oxidation

| Substrate | Catalyst System | Product | Key Findings |

| Secondary Alcohols (e.g., 2-octanol) | Mn(II) acetate / TBHP / Acetonitrile | Ketones | Good to quantitative conversions (42–100%) achieved. researchgate.net |

| Primary Alcohols (e.g., 1-octanol) | Mn(II) acetate / TBHP / Acetonitrile | Carboxylic Acids | Major products were the corresponding carboxylic acids. researchgate.net |

| Alkenes, Alkanes, Alcohols | Mn(II) salt / Pyridine-2-carboxylic acid / H₂O₂ | Epoxides, Ketones | A single reactive manganese species is proposed to be the active oxidant for all substrates. rug.nl |

Heavy Oil Oxidation Catalysis

The upgrading of heavy oil is a critical process in the petroleum industry to reduce viscosity and improve its quality for transportation and refining. Manganese-based catalysts have emerged as a promising solution for enhancing heavy oil oxidation, particularly in in-situ combustion (ISC) processes. mdpi.com Manganese(III) acetylacetonate has been studied for this application, and its mechanism involves changes in the manganese oxidation state, suggesting a role for Mn(II) species. acs.org

The addition of manganese acetylacetonate catalysts enhances the reaction kinetics and alters the thermal behavior during both low-temperature oxidation (LTO) and high-temperature oxidation (HTO) phases. mdpi.comresearchgate.net Specifically, the use of Mn(acac)₃ has been shown to reduce the peak temperature of the HTO phase, indicating a catalytic effect on the combustion process. repec.orgcitedrive.com The acetylacetonate ligand forms a stable chelate ring with the manganese, supporting the catalyst's stability and reactivity under the harsh conditions of heavy oil processing. researchgate.net

Kinetic analyses have provided insights into the effectiveness of these catalysts by quantifying the reduction in activation energy required for the oxidation reactions.

Table 2: Effect of Manganese Catalyst on Ashalcha Heavy Oil Oxidation

| Catalyst | Oxidation Phase | Activation Energy (Eα) at α=0.43 (kJ/mol) | Peak Temperature (Tp) Reduction in HTO (%) |

| None (Heavy Oil Alone) | LTO | 90.2 | N/A |

| Mn(acac)₃ | LTO | 86.7 | 2.24 |

Data sourced from studies on Mn(acac)₃, which provides insight into the behavior of manganese acetylacetonate systems in this application. mdpi.comrepec.org

Polymerization and Curing Processes

Alkene Radical Polymerizations

Manganese acetylacetonates (B15086760) function as effective initiators for the radical polymerization of alkenes. These processes are fundamental to producing a wide array of plastics and coatings. allgreenchems.com The initiation mechanism typically involves a redox reaction where the manganese complex generates free radicals that start the polymerization chain reaction. cmu.edu

While Manganese(III) acetylacetonate is often used as the primary initiator, rsc.org redox systems involving Manganese(II) acetylacetonate have also been developed. For instance, a two-component initiating system based on the interaction of a reducing agent like diphenylsilane (B1312307) with an oxidizing agent such as Mn(acac)₂ has been shown to have excellent reactivity for the polymerization of methacrylate (B99206) monomers under mild, aerobic conditions at room temperature. mdpi.com An advantage of this Mn(acac)₂-based system is its excellent stability during storage compared to its Mn(acac)₃ counterpart, which is less stable under accelerated aging conditions. mdpi.com

The general mechanism for radical polymerization involves three key steps: initiation, propagation, and termination. libretexts.org In redox initiation, the manganese acetylacetonate participates in a one-electron transfer reaction to generate the initial radical species under mild conditions. cmu.edu

Table 3: Performance of Mn(acac)₂-based Redox Initiating System

| Initiating System | Monomer | Conditions | Key Feature |

| Mn(acac)₂ / Diphenylsilane | Methacrylates | Room Temperature, Under Air | Excellent reactivity and stability upon storage. mdpi.com |

| Mn(acac)₃ / Diphenylsilane | Methacrylates | Room Temperature, Under Air | Higher initial reactivity but lower stability compared to the Mn(acac)₂ system. mdpi.comresearchgate.net |

Polyurethane System Catalysis

Manganese(II) acetylacetonate is utilized as a catalyst in the production of polyurethanes, which are formed by the reaction of isocyanates with polyols. Catalysts are essential to accelerate the slow reaction rates to meet industrial production demands. researchgate.net While organotin compounds have traditionally been used, their toxicity has prompted a search for alternatives, with manganese complexes being a viable option. researchgate.netwernerblank.com

Mn(acac)₂ is among the preferred metal acetylacetonates for catalyzing polyurethane formation due to its high catalytic activity. google.comgoogle.com It can be used in catalyst compositions, often in conjunction with other compounds like bicyclic tertiary amines, to optimize the curing process. google.com

Table 4: Metal Acetylacetonates in Polyurethane Catalysis

| Catalyst | Role | System Type | Reference |

| Manganese(II) acetylacetonate | Primary Catalyst | Solvent-based, in conjunction with tertiary amines | google.comgoogle.com |

| Manganese(II) acetylacetonate | Additive/Controller | Aqueous systems with Mn(III) complexes | nih.gov |

| Manganese(III) acetylacetonate | Primary Catalyst | Dual-curing (urethane and radical) systems | dongguk.eduresearchgate.net |

Carbon Nanostructure Fabrication via Chemical Vapor Deposition

Manganese(II) acetylacetonate serves as a precursor in the synthesis of various manganese-containing materials, including manganese oxides which can act as catalysts for the growth of carbon nanostructures via chemical vapor deposition (CVD). In the CVD process, a carbon-containing precursor is decomposed at high temperatures, and the carbon atoms assemble into structures like nanotubes on a catalyst-laden substrate.

While not a direct catalyst for carbon nanotube growth in the way that metals like iron, cobalt, or nickel are, manganese and its oxides can influence the synthesis process. Manganese oxides, derived from the thermal decomposition of precursors like Mn(acac)₂, can be used to create mixed-metal oxide electrodes or other nanomaterials with specific electrochemical properties. The choice of precursor, such as Mn(acac)₂, is critical in determining the final properties of these materials.

Further research is exploring the precise role of manganese-derived catalysts in controlling the morphology and quality of carbon nanostructures produced through CVD.

Emerging Catalytic Transformations

The versatility of manganese catalysis is driving research into new and innovative applications beyond traditional oxidation and polymerization reactions. unl.pt Manganese(II) acetylacetonate and related complexes are at the forefront of these emerging areas, particularly in the field of C-H activation and functionalization.

Manganese-catalyzed C-H activation has become a powerful and eco-friendly tool in organic synthesis, allowing for the direct modification of complex molecules without the need for pre-functionalized starting materials. rsc.orgrsc.org This approach has significant applications in medicinal chemistry and natural product synthesis. rsc.org While many systems utilize low-valent manganese(I) catalysts, the broader field highlights the diverse redox capabilities of manganese that enable novel reactivity. ucc.ie

Other emerging areas include:

Asymmetric Oxidations: Chiral manganese complexes are being developed for enantioselective oxidation reactions, such as the epoxidation of olefins and the oxidation of C-H bonds, providing access to chiral molecules that are important in the pharmaceutical industry. allgreenchems.comacs.org

Reduction Reactions: While known for oxidation, manganese catalysts are also being developed for reduction reactions such as hydrosilylation, hydrogenation, and transfer hydrogenation, offering sustainable alternatives to precious metal catalysts. thieme-connect.de

Environmental Catalysis: The oxidative power of manganese catalysts is being explored for the degradation of pollutants and hazardous organic compounds in wastewater, contributing to environmental remediation efforts. allgreenchems.com

These new frontiers demonstrate the ongoing expansion of the catalytic applications of manganese complexes, driven by the metal's low cost, low toxicity, and versatile redox chemistry. unl.pt

Hydrogenation and Transfer Hydrogenation

Manganese(II) acetylacetonate has demonstrated its potential as a precatalyst in hydrogenation and transfer hydrogenation reactions, offering a more sustainable alternative to precious metal catalysts. While often used in conjunction with various ligands, the in situ generation of active manganese hydride species is a common theme in these transformations.

In the realm of transfer hydrogenation, particularly for the reduction of ketones, manganese catalysts derived from Mn(II) precursors have shown significant activity. Mechanistic studies, including Density Functional Theory (DFT) calculations on related manganese-diamine complexes, suggest a plausible pathway for these reactions. One proposed mechanism for the transfer hydrogenation of ketones using isopropanol (B130326) as the hydrogen source involves an outer-sphere process. In this pathway, a manganese-alkoxide species is considered the active catalyst. The reaction is thought to proceed without the deprotonation of the ancillary amine ligand, and the solvent molecules, such as isopropanol, can play a crucial role in facilitating the hydride transfer from the isopropoxide coordinated to the manganese center to the ketone substrate. This solvent-assisted mechanism highlights the intricate role of the reaction environment in modulating the catalytic cycle.